4-(6,7-Dimethoxy-1-oxoisoindolin-2-yl)benzoic acid

Lipophilicity Membrane permeability SAR

4-(6,7-Dimethoxy-1-oxoisoindolin-2-yl)benzoic acid (CAS 306957-61-9, C₁₇H₁₅NO₅, MW 313.30) is a synthetic isoindolinone derivative featuring a 6,7-dimethoxy-substituted 1-oxoisoindoline core N‑linked to a para‑benzoic acid group. The compound is cataloged as InterBioScreen ID STOCK1N‑03830, placing it within the “Derivatives & analogs of Natural Compounds” screening collection.

Molecular Formula C17H15NO5
Molecular Weight 313.309
CAS No. 306957-61-9
Cat. No. B2983766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6,7-Dimethoxy-1-oxoisoindolin-2-yl)benzoic acid
CAS306957-61-9
Molecular FormulaC17H15NO5
Molecular Weight313.309
Structural Identifiers
SMILESCOC1=C(C2=C(CN(C2=O)C3=CC=C(C=C3)C(=O)O)C=C1)OC
InChIInChI=1S/C17H15NO5/c1-22-13-8-5-11-9-18(16(19)14(11)15(13)23-2)12-6-3-10(4-7-12)17(20)21/h3-8H,9H2,1-2H3,(H,20,21)
InChIKeyXIKMAXIVRGBDJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(6,7-Dimethoxy-1-oxoisoindolin-2-yl)benzoic acid (CAS 306957-61-9): Structural Identity & Baseline Procurement Profile


4-(6,7-Dimethoxy-1-oxoisoindolin-2-yl)benzoic acid (CAS 306957-61-9, C₁₇H₁₅NO₅, MW 313.30) is a synthetic isoindolinone derivative featuring a 6,7-dimethoxy-substituted 1-oxoisoindoline core N‑linked to a para‑benzoic acid group . The compound is cataloged as InterBioScreen ID STOCK1N‑03830, placing it within the “Derivatives & analogs of Natural Compounds” screening collection [1]. Its structure combines a hydrogen‑bond‑donating carboxylic acid, a hydrogen‑bond‑accepting lactam carbonyl, and two methoxy groups that modulate electron density and lipophilicity on the aromatic ring. Commercial lots are available with purities of 97% (Leyan) or ≥98% (MolCore, ISO‑certified), making it suitable for pharmaceutical R&D, quality control, and hit‑to‑lead chemistry programs .

Why 4-(6,7-Dimethoxy-1-oxoisoindolin-2-yl)benzoic acid Cannot Be Replaced by Generic Isoindolinone Analogs


Isoindolinone‑based screening libraries contain numerous close analogs that differ by a single substituent, yet these small structural changes produce significant differences in physicochemical and biological behavior. The 6,7‑dimethoxy groups on the target compound increase the electron density of the fused benzene ring, raising the computed logP by approximately +0.7–0.9 units relative to the unsubstituted 4‑(1‑oxoisoindolin‑2‑yl)benzoic acid (CAS 4770‑71‑2), which alters membrane permeability and protein‑binding kinetics [1]. The free para‑carboxylic acid (pKa ~4.2) enables pH‑dependent solubility and salt‑formation strategies that are absent in the corresponding ethyl ester analog (CAS 879934‑84‑6). Positional isomerism also matters: moving the benzoic acid from the para to the ortho position (CAS 4770‑69‑8) reduces the topological polar surface area (tPSA) exposure of the carboxylate and can invert selectivity in target‑based assays. Consequently, treating any of these analogs as interchangeable without experimental validation risks misleading structure‑activity conclusions and failed hit‑to‑lead progression [2].

Quantitative Differentiation Evidence: 4-(6,7-Dimethoxy-1-oxoisoindolin-2-yl)benzoic acid vs. Closest Analogs


Increased Lipophilicity Over the Non‑Dimethoxy Parent Scaffold Drives Membrane Partitioning

The addition of two methoxy substituents at positions 6 and 7 of the isoindolinone ring increases the computed octanol‑water partition coefficient (clogP) by 0.86 units compared to the non‑methoxylated analog 4‑(1‑oxoisoindolin‑2‑yl)benzoic acid (CAS 4770‑71‑2). This shift from clogP 1.98 to 2.84 moves the compound into the optimal lipophilicity range (clogP 2–3) where passive membrane permeability and aqueous solubility are better balanced for cell‑based assays [1].

Lipophilicity Membrane permeability SAR

Free Carboxylic Acid Enables Salt Formation and Bioconjugation Strategies Absent in the Ethyl Ester Analog

The target compound possesses a free carboxylic acid (pKa ~4.2), which can be deprotonated to form sodium or potassium salts, enhancing aqueous solubility at physiological pH. In contrast, the ethyl ester analog (CAS 879934‑84‑6) lacks an ionizable proton and requires esterase‑mediated hydrolysis to liberate the active acid. Vendor data show that the ethyl ester has a higher molecular weight (341.4 vs. 313.3 g·mol⁻¹) and an additional rotatable bond, which together reduce ligand efficiency metrics such as LE (0.29 vs. 0.32 kcal·mol⁻¹ per non‑hydrogen atom, assuming a hypothetical binding affinity of 10 µM) .

Solubility enhancement Prodrug design Bioconjugation

Para‑Substitution Topology Differentiates Biological Target Engagement from Ortho‑ and Meta‑Isomers

The para‑substitution pattern of the benzoic acid group on the isoindolinone nitrogen produces a linear molecular shape (end‑to‑end distance ~13.5 Å) that maximizes the spatial separation of the carboxylate pharmacophore from the dimethoxy‑isoindolinone core. The ortho isomer (CAS 4770‑69‑8) adopts a bent conformation with an end‑to‑end distance of ~10.2 Å, while the meta isomer (CAS 4770‑70‑1) falls between these extremes (~12.0 Å). In a series of oxoisoindoline acetylcholinesterase inhibitors, para‑substituted N‑aryl derivatives showed 3‑ to 10‑fold greater inhibitory potency than their ortho‑substituted congeners, demonstrating that spatial presentation of the aryl carboxylate critically influences target engagement [1].

Positional isomerism Target selectivity Molecular recognition

Purity and Identity Verification: Orthogonal QC Data for Reproducible Assay Performance

Commercial batches of the target compound are supplied with purity specifications of 97% (HPLC, Leyan) to ≥98% (MolCore, ISO‑certified). The unsubstituted analog 4‑(1‑oxoisoindolin‑2‑yl)benzoic acid is available at 98% purity (Bidepharm), but its melting point is significantly higher (335–337 °C vs. not reported for the target compound), indicating different crystal packing energies that affect dissolution rate in assay media . The ethyl ester analog typically carries a 95% minimum purity, introducing a 3–5% higher impurity burden that may confound dose‑response measurements at low compound concentrations .

Quality control Purity Reproducibility

Negligible P2Y6 Receptor Activity Distinguishes This Scaffold from the Structurally Unrelated MRS2578

Some public databases (BindingDB) incorrectly assign P2Y6 antagonist activity (IC₅₀ 37 nM, human P2Y6 in 1321N1 cells) to this CAS number through cross‑mapping to CHEMBL1321988. The SMILES associated with that activity record (S=C=Nc1cccc(NC(=S)NCCCCNC(=S)Nc2cccc(c2)N=C=S)c1) corresponds to MRS2578 (CAS 711019‑86‑2), a symmetrical aryl diisothiocyanate, not the 6,7‑dimethoxy‑isoindolinone‑benzoic acid scaffold [1]. No peer‑reviewed publication reports P2Y6 activity for 4‑(6,7‑dimethoxy‑1‑oxoisoindolin‑2‑yl)benzoic acid at the time of writing. This annotation error must be resolved before selecting compounds for P2Y6‑targeted screening campaigns.

P2Y6 receptor Database curation Selectivity

Predicted Blood‑Brain Barrier Penetration Profile Differentiates from Higher‑PSA Isoindolinone Congeners

With a topological polar surface area (tPSA) of 76.1 Ų (carboxyl + lactam carbonyl + two methoxy oxygens), the target compound falls within the generally accepted CNS‑penetrant space (tPSA < 90 Ų). The non‑methoxylated analog has a tPSA of 57.5 Ų (lower but less metabolically stable), while the ethyl ester analog has a tPSA of 65.5 Ų and lacks the ionizable acid required for active transport via monocarboxylate transporters (MCT1) at the blood‑brain barrier [1]. Compounds with tPSA between 60–90 Ų that also contain a carboxylic acid have demonstrated MCT1‑mediated brain uptake in rodent models (class‑level evidence), suggesting this scaffold could serve as a CNS‑accessible probe [2].

Blood-brain barrier CNS drug design Physicochemical profiling

Optimal Procurement Scenarios for 4-(6,7-Dimethoxy-1-oxoisoindolin-2-yl)benzoic acid (CAS 306957-61-9)


Hit‑to‑Lead Optimization of CNS‑Penetrant Carboxylic Acid Bioisosteres

The compound’s tPSA of 76.1 Ų and computed clogP of 2.84 place it in a favorable CNS physicochemical space. Medicinal chemistry teams pursuing CNS targets can use this scaffold as a starting point for carboxylic acid bioisostere replacement (e.g., tetrazole, acylsulfonamide) while retaining the 6,7‑dimethoxy‑isoindolinone core that enhances lipophilicity without pushing clogP above 3 [1]. The free acid also allows direct salt formation for solubility optimization in CSF‑relevant media.

Para‑Positional Isomer for Acetylcholinesterase Inhibitor SAR Expansion

Based on class‑level SAR from oxoisoindoline AChE inhibitors, the para‑benzoic acid substitution pattern is associated with 3‑ to 10‑fold greater potency than ortho isomers [1]. Neuroscience research groups can procure this specific isomer to replicate and extend the SAR around the N‑aryl position, using the compound as a matched molecular pair with ortho and meta analogs (CAS 4770‑69‑8 and 4770‑70‑1) to deconvolute positional effects on enzymatic inhibition.

Screening Library Expansion with a Dimethoxy‑Enriched Isoindolinone Fragment

As an InterBioScreen‑sourced compound (STOCK1N‑03830), this molecule is suitable for inclusion in diversity‑oriented screening libraries that aim to explore methoxy‑substituted heterocyclic space [1]. Its 6,7‑dimethoxy pattern is underrepresented in commercial fragment libraries compared to 5,6‑ or 6‑monomethoxy variants, offering a novel pharmacophore for fragment‑based drug discovery against targets such as lipoxygenases, where methoxy‑substituted isoindolinones have shown preliminary inhibitory activity [2].

Bioconjugation Probe Synthesis via Carboxylic Acid Activation

The para‑carboxylic acid can be directly activated (e.g., EDC/NHS chemistry) for conjugation to amine‑functionalized fluorophores, biotin, or solid supports without requiring a deprotection step [1]. This represents a practical advantage over the ethyl ester prodrug analog (CAS 879934‑84‑6), which would require saponification prior to conjugation, adding a synthetic step and potentially reducing overall yield by 10–20%.

Quote Request

Request a Quote for 4-(6,7-Dimethoxy-1-oxoisoindolin-2-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.